Fenthion-éthyle

Vue d'ensemble

Description

Fenthion-ethyl is an organothiophosphate insecticide used for controlling sucking and chewing pests . It has a low water solubility but is generally highly soluble in organic solvents . It is volatile and is not expected to leach to groundwater .

Synthesis Analysis

A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .Molecular Structure Analysis

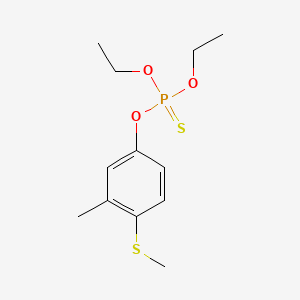

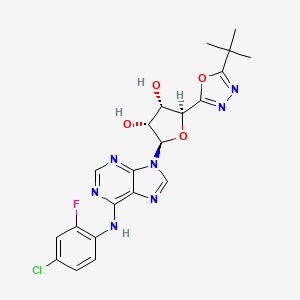

The molecular formula of Fenthion-ethyl is C12H19O3PS2 . The molecular weight is 306.4 g/mol .Chemical Reactions Analysis

The target compounds of Fenthion-ethyl were analyzed using positive electrospray ionization in the multiple reaction monitoring mode . For the best sensitivity in regard to the detector response, water and methanol containing formic acid (0.1%) were selected as the mobile phase .Physical And Chemical Properties Analysis

Fenthion-ethyl is a colorless to yellow liquid with a specific gravity of 1.25 . It has a fairly low vapor pressure, is slightly soluble in water, and is very soluble in various organic solvents .Applications De Recherche Scientifique

Pesticide en agriculture

Le Fenthion-éthyle est largement utilisé comme insecticide pour lutter contre divers ravageurs suceurs et broyeurs . Il est utilisé dans une variété de situations agricoles, commerciales et domestiques. Par exemple, il est efficace contre les mouches des fruits, les cicadelles, les mineuses de feuilles, les foreurs de tiges, la carpocapse, les moustiques, les pigeons et les tisserands .

Médecine vétérinaire

En plus de son utilisation en agriculture, le this compound est également utilisé en médecine vétérinaire . Il peut être utilisé pour contrôler les parasites externes chez les animaux.

Persistance environnementale

Le this compound a une faible solubilité dans l'eau mais est généralement très soluble dans les solvants organiques . Il est volatil et ne devrait pas se lixivier dans les eaux souterraines. Sa persistance dans les sols et les systèmes aquatiques dépend des conditions locales .

Écotoxicité

Le this compound est modérément toxique pour les mammifères et un inhibiteur de la cholinestérase . Il est très toxique pour les oiseaux et les abeilles et a une toxicité élevée à modérée pour la plupart des espèces aquatiques et des vers de terre .

Détection dans les échantillons alimentaires et de sol

Les polymères moléculairement imprimés sont l'une des approches les plus prometteuses pour la détection des résidus de pesticides comme le this compound dans les échantillons alimentaires et environnementaux . Dans une étude, des polymères moléculairement imprimés pour la détection du Fenthion ont été préparés en utilisant la bêta-cyclodextrine comme monomère fonctionnel et un liquide ionique à température ambiante comme cosolvant .

Détection par HPLC

Une méthode de chromatographie liquide haute performance (HPLC) a été développée pour la détection simultanée du profénofos et du this compound . Cette méthode permet une seule injection dans le système HPLC avec une limite de détection (LOD) de 0,0328 mg l−1 (32,83 ng ml−1) pour le this compound .

Mécanisme D'action

Target of Action

Fenthion-ethyl, like most other organophosphates, primarily targets the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system of many organisms, including humans, mammals, and various parasites . It is involved in the termination of nerve signals where acetylcholine is the neurotransmitter .

Mode of Action

The mode of action of Fenthion-ethyl is explained by cholinesterase enzyme inhibition . By inhibiting the activity of cholinesterase, Fenthion-ethyl prevents the termination of nerve signals, leading to constant neuronal activity and excitation . This massive disturbance in the normal movements of the parasites results in their paralysis and eventual death .

Biochemical Pathways

The primary biochemical pathway affected by Fenthion-ethyl is the neurotransmission pathway involving acetylcholine . By inhibiting cholinesterase, Fenthion-ethyl causes an accumulation of acetylcholine in the neuromuscular synapses and cholinergic brain synapses . This leads to continuous nerve signal transmission, causing overstimulation and disruption of normal cellular processes .

Pharmacokinetics

It is known that fenthion-ethyl is vastly absorbed through the skin or after inhalation, in contrast with most other organophosphates .

Result of Action

The result of Fenthion-ethyl’s action at the molecular and cellular level is the overstimulation of nerve cells , leading to the paralysis and death of the targeted pests . This overstimulation is caused by the accumulation of acetylcholine in the neuromuscular synapses and cholinergic brain synapses due to the inhibition of cholinesterase .

Action Environment

The action, efficacy, and stability of Fenthion-ethyl can be influenced by various environmental factors. Its persistence in soil and water systems depends on local conditions . It has a low water solubility but is generally highly soluble in organic solvents . These properties can affect its distribution in the environment and its effectiveness against targeted pests .

Safety and Hazards

Fenthion-ethyl is harmful if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is also highly toxic to birds and honeybees and has a high to moderate toxicity to most aquatic species and earthworms .

Orientations Futures

The persistence of Fenthion-ethyl in soil and water systems depends on local conditions . As it is moderately toxic to mammals and highly toxic to birds and honeybees, there is a need for continued monitoring and regulation of its residue level to prevent adverse effects on human health and the environment .

Analyse Biochimique

Biochemical Properties

Fenthion-ethyl, like its parent compound fenthion, is known to act as a cholinesterase inhibitor . This means it interacts with the enzyme cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This interaction disrupts the normal biochemical reactions in the nervous system of insects, leading to their paralysis and eventual death .

Cellular Effects

The primary cellular effect of Fenthion-ethyl is the inhibition of cholinesterase activity, which leads to an accumulation of acetylcholine in the synapses . This accumulation disrupts normal cellular processes, particularly those related to nerve impulse transmission. It can affect cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fenthion-ethyl involves binding to the active site of the enzyme cholinesterase, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an overstimulation of the nervous system.

Temporal Effects in Laboratory Settings

Fenthion-ethyl is known to be moderately persistent in the environment . Its persistence in soil and water systems depends on local conditions . Photodegradation and biodegradation are common mechanisms of fenthion degradation in the environment

Dosage Effects in Animal Models

These effects are often related to the compound’s action as a cholinesterase inhibitor, leading to symptoms of neurotoxicity .

Metabolic Pathways

It is likely that it undergoes similar metabolic processes as other organophosphates, which typically involve hydrolysis, oxidation, and conjugation reactions

Transport and Distribution

Fenthion-ethyl is expected to be transported and distributed within cells and tissues in a manner similar to other organophosphates . It is known to have a low water solubility but is generally highly soluble in organic solvents . It is volatile and is not expected to leach to groundwater

Propriétés

IUPAC Name |

diethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3PS2/c1-5-13-16(17,14-6-2)15-11-7-8-12(18-4)10(3)9-11/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWJBWHBOKETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057997 | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-09-2 | |

| Record name | Fenthion-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion-ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-[3-methyl-4-(methylthio)phenyl] thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTHION-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFB5911115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine](/img/structure/B1672462.png)

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)

![N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide](/img/structure/B1672473.png)

![5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B1672478.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)